2-chloro-N-(2-methoxyethyl)-N-methylbutanamide 2-chloro-N-(2-methoxyethyl)-N-methylbutanamide
Brand Name: Vulcanchem
CAS No.: 2098074-49-6
VCID: VC3134743
InChI: InChI=1S/C8H16ClNO2/c1-4-7(9)8(11)10(2)5-6-12-3/h7H,4-6H2,1-3H3
SMILES: CCC(C(=O)N(C)CCOC)Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

2-chloro-N-(2-methoxyethyl)-N-methylbutanamide

CAS No.: 2098074-49-6

Cat. No.: VC3134743

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-methoxyethyl)-N-methylbutanamide - 2098074-49-6

Specification

CAS No. 2098074-49-6
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name 2-chloro-N-(2-methoxyethyl)-N-methylbutanamide
Standard InChI InChI=1S/C8H16ClNO2/c1-4-7(9)8(11)10(2)5-6-12-3/h7H,4-6H2,1-3H3
Standard InChI Key BFPLCXZLHGVILA-UHFFFAOYSA-N
SMILES CCC(C(=O)N(C)CCOC)Cl
Canonical SMILES CCC(C(=O)N(C)CCOC)Cl

Introduction

2-Chloro-N-(2-methoxyethyl)-N-methylbutanamide is a synthetic organic compound with a molecular formula of C9_9H18_{18}ClN2_2O2_2 and a molecular weight of 193.67 g/mol . This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. The specific structure of 2-chloro-N-(2-methoxyethyl)-N-methylbutanamide includes a chloro substituent, a methoxyethyl group, and a methyl group attached to the nitrogen atom of the amide linkage.

Synthesis

The synthesis of 2-chloro-N-(2-methoxyethyl)-N-methylbutanamide typically involves the reaction of a chloroacetyl chloride with 2-methoxyethylamine and methylamine. This process requires careful control of reaction conditions to ensure the desired product is formed selectively.

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Reaction Scheme: Chloroacetyl chloride + 2-Methoxyethylamine + Methylamine → 2-Chloro-N-(2-methoxyethyl)-N-methylbutanamide

Future Directions

Future research on 2-chloro-N-(2-methoxyethyl)-N-methylbutanamide could focus on exploring its biological activity, including antimicrobial and anticancer potential. Additionally, modifications to the compound's structure could enhance its reactivity or selectivity for specific biological targets.

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